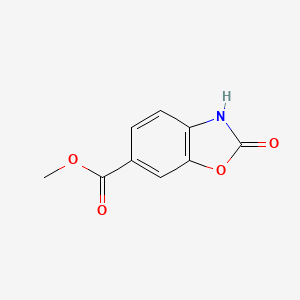

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Description

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (CAS: 72752-80-8) is a heterocyclic compound with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol. Its structure consists of a benzoxazole ring fused with a lactam moiety (2-oxo-2,3-dihydro group) and a methyl ester substituent at the 6-position. Key spectroscopic data include:

- IR: Strong absorption bands for C=O (1740 cm⁻¹) and aromatic C-O (1155 cm⁻¹) .

- NMR: Distinct signals at δ 3.88 ppm (CH₃O) and δ 8.09–8.29 ppm (aromatic protons) .

- SMILES:

COC(=O)c1ccc2NC(=O)Oc2c1.

The compound is commercially available (e.g., Sigma-Aldrich: KOB0033) and serves as a precursor in pharmaceutical synthesis, particularly for CNS-targeting agents like Radiprodil .

Propriétés

IUPAC Name |

methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJBKRLYHYJMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502718 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72752-80-8 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Polyphosphoric Acid (PPA)-Mediated Cyclization

A key route utilizes methyl 6-amino-2-hydroxybenzoate as the starting material, which undergoes cyclization with triphosgene or urea in the presence of PPA. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by intramolecular esterification.

Reaction Conditions :

Challenges :

Carbonyldiimidazole (CDI)-Assisted Cyclization

CDI promotes milder cyclization conditions, particularly for acid-sensitive intermediates. In this method, methyl 6-aminosalicylate reacts with CDI in anhydrous tetrahydrofuran (THF), forming the benzoxazole ring via a mixed carbonate intermediate.

Reaction Conditions :

Advantages :

Multi-Step Synthesis via Cyanomethylbenzoxazole Intermediates

An alternative approach involves synthesizing 2-cyanomethylbenzoxazole derivatives, which are subsequently functionalized.

Stepwise Assembly

- Formation of Cyanomethyl Intermediate :

Ethyl cyanoacetate reacts with 2-amino-5-methoxycarbonylphenol under acidic conditions to form 2-cyanomethyl-6-methoxycarbonylbenzoxazole. - Hydrolysis and Esterification :

The nitrile group is hydrolyzed to a carboxylic acid using HCl/EtOH, followed by methyl esterification with diazomethane.

Reaction Conditions :

- Hydrolysis : 6M HCl, 80°C, 3 hours

- Esterification : CH₂N₂, 0°C, 30 minutes

- Overall Yield : 25–30%

Limitations :

- Diazomethane’s toxicity necessitates stringent safety protocols.

- Multi-step purification reduces efficiency.

Pd-Catalyzed Cross-Coupling for Functionalized Derivatives

For analogues with complex substituents, Pd-catalyzed cross-coupling is employed to introduce groups at the C-5 or C-7 positions before cyclization.

Suzuki-Miyaura Coupling

A boronic ester derivative of methyl 6-bromo-2-hydroxybenzoate undergoes coupling with aryl/heteroaryl boronic acids, followed by cyclization with CDI.

Reaction Conditions :

Applications :

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent Selection

Analyse Des Réactions Chimiques

CBP007, étant un anticorps monoclonal, ne subit pas de réactions chimiques typiques comme les petites molécules organiques. Il peut participer à diverses interactions biochimiques, telles que la liaison à son antigène cible (protéine BMI-1). Cette liaison peut être analysée en utilisant des techniques telles que le Western Blot, l'immunoprécipitation de la chromatine (ChIP) et la cytométrie en flux (FC) .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli through enzyme inhibition mechanisms .

- Anticancer Properties : The compound has also been evaluated for anticancer effects. In vitro studies indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active compounds. For instance, it can be transformed into more complex structures through nucleophilic substitution reactions and cyclization processes .

Case Study: Synthesis Pathway

A common synthetic route involves:

- Condensation of appropriate precursors.

- Cyclization under acidic conditions.

- Purification through recrystallization.

This method has been optimized to improve yield and minimize by-products.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Dyes and Pigments : this compound is explored for use in dye production due to its ability to form stable colored complexes with metals .

Data Table: Comparison of Dyes

| Compound Name | Application | Unique Properties |

|---|---|---|

| This compound | Dye production | Forms stable metal complexes |

| Other Benzoxazole Derivatives | Various | Varies based on substituents |

Biological Research

The biological interactions of this compound have been the subject of extensive research:

- Enzyme Inhibition Studies : The compound's aldehyde functionality allows it to interact with nucleophilic sites on proteins. This interaction can inhibit enzymatic functions crucial for various metabolic pathways .

Case Study: Enzyme Interaction

A study focusing on enzyme inhibition demonstrated that this compound could effectively inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in many organisms.

Mécanisme D'action

The mechanism of action of CBP007 involves its specific binding to the BMI-1 protein. BMI-1 is a component of the Polycomb Repressive Complex 1 (PRC1), which is involved in the regulation of gene expression through chromatin remodeling. By binding to BMI-1, CBP007 can inhibit its function, thereby affecting the transcriptional regulation of target genes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related benzoxazole and benzothiazole derivatives (Table 1).

Functional and Reactivity Differences

- Electron-Withdrawing Effects : The 2-oxo-lactam group in the target compound enhances hydrogen-bonding capacity compared to ethyl ester derivatives (e.g., Ethyl 6-oxo-2H-1,2-benzoxazole-3-carboxylate) . This influences solubility and crystallinity, as evidenced by IR and NMR data .

- Ring Substitution : Methyl substitution at the 5-position (e.g., Methyl 2-methylbenzo[d]oxazole-5-carboxylate) reduces steric hindrance compared to the 6-position, altering reactivity in nucleophilic acyl substitutions .

- Heteroatom Variations : Replacement of oxygen with sulfur in benzodithiazine derivatives (e.g., ) increases molecular weight and alters π-π stacking interactions, impacting biological activity .

Pharmacological Relevance

- Radiprodil (RGH-896) : The benzoxazole core of the target compound is critical for binding to NMDA receptors, as seen in Radiprodil, which features a 6-carboxamide substituent .

- Antimicrobial Activity : Ethyl 6-oxo-2H-1,2-benzoxazole-3-carboxylate exhibits higher antimicrobial potency than the methyl ester analogue due to enhanced lipophilicity .

Research Methodologies and Tools

- Crystallography : Tools like SHELX-97 and SIR97 are used to resolve hydrogen-bonding patterns (e.g., Etter’s graph-set analysis) .

- Synthetic Routes: The target compound is synthesized via cyclization of methyl 2-aminophenoxyacetate, while benzodithiazine derivatives require thiol-mediated ring closure .

Activité Biologique

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (CAS Number: 72752-80-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C9H7NO4

- Molecular Weight : 193.16 g/mol

- IUPAC Name : Methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate

- Synonyms : Methyl 2-hydroxybenzo[d]oxazole-6-carboxylate, CHEMBL4087272

The compound features a benzoxazole ring structure which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis and function.

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays. It was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress. The IC50 values for its antioxidant activity were comparable to established antioxidants such as ascorbic acid.

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF7) and colon cancer cells (HT29), suggesting its potential as an anticancer agent. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in MCF7 and HT29 cells |

Case Study: Anticancer Activity

A specific case study examined the effects of this compound on colorectal cancer cells. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Q & A

Q. What are the standard synthetic routes for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 2-aminophenol derivatives with activated carbonyl groups (e.g., methyl esters of carboxylic acids) under acidic or basic conditions. For example, cyclization of 6-carboxy-substituted precursors with urea or thiourea derivatives can yield the benzoxazole core. Optimization requires monitoring reaction temperature (e.g., 80–120°C), solvent choice (polar aprotic solvents like DMF or DMSO enhance cyclization), and catalytic agents (e.g., p-toluenesulfonic acid). Purity is verified via HPLC or TLC, with yields improved by recrystallization from ethanol/water mixtures .

Q. How is the compound characterized using spectroscopic and mass spectrometric techniques?

- NMR : and NMR identify proton environments (e.g., methyl ester at δ ~3.9 ppm) and carbonyl groups (C=O at δ ~165–170 ppm).

- FT-IR : Peaks at ~1750 cm (ester C=O) and ~1680 cm (benzoxazole C=O) confirm functional groups.

- HRMS : Exact mass analysis (theoretical m/z 223.0481 for CHNO) ensures molecular identity. Discrepancies >2 ppm require recalibration or impurity assessment .

Q. What crystallographic methods are used to determine its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) is employed. Crystals are grown via slow evaporation (e.g., in methanol). Data collection at 100–150 K reduces thermal motion artifacts. Structure solution uses direct methods (e.g., SHELXT ), and refinement applies SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks are modeled using restraints. The final R-factor should be <5% for high confidence .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal structure influence its physicochemical properties?

Graph set analysis (e.g., Etter’s rules ) reveals motifs like dimerization via N–H···O=C interactions. These patterns affect melting points, solubility, and stability. For example, strong intermolecular H-bonds increase melting points but reduce solubility in non-polar solvents. Computational tools (e.g., Mercury CSP) predict packing efficiency and polymorphism risks .

Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms or twinning?

- Disorder : Apply PART and SUMP instructions in SHELXL to model split positions. Occupancy refinement ensures sum ≤1.

- Twinning : Use TWIN/BASF commands (SHELXL) for non-merohedral twins. HKLF5 format integrates data from multiple domains.

- Validation: Check R (>0.1 suggests twinning) and ADDSYM alerts in PLATON .

Q. How can ring puckering in the benzoxazole moiety be quantified, and what are its implications for reactivity?

Cremer-Pople puckering parameters (, , ) quantify deviations from planarity. For six-membered rings, calculate using atomic coordinates:

where are displacements from the mean plane. Non-planar rings (e.g., boat conformations) increase strain, altering nucleophilic attack sites. DFT calculations (B3LYP/6-311+G(d,p)) correlate puckering with electronic effects .

Q. What analytical approaches reconcile discrepancies between theoretical and experimental spectral data?

- Mass Spectra : Isotopic pattern mismatches may indicate halogen impurities (e.g., Cl adducts). Use high-resolution instruments (Orbitrap/TOF) to resolve isobaric interferences.

- NMR Shifts : Solvent-induced shifts (e.g., DMSO vs. CDCl) or tautomerism (amide-imidic acid equilibrium) require variable-temperature NMR or -labeling studies .

Methodological Notes

- Crystallography : Always validate structures using checkCIF (CCDC) to flag ADDsym alerts or missed symmetry .

- Synthesis : Monitor reaction progress with inline FT-IR to detect intermediate formation (e.g., imine precursors) .

- Data Contradictions : Cross-reference SCXRD data with PXRD patterns to confirm phase purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.